2-bromo-N,N-diethylbutanamide

Description

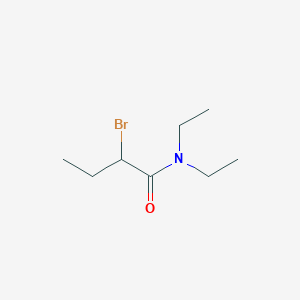

2-Bromo-N,N-diethylbutanamide is a brominated amide derivative characterized by a four-carbon butanamide backbone, a bromine atom at the second carbon, and two ethyl groups attached to the nitrogen atom. Its molecular formula is C₈H₁₆BrNO, with a molecular weight of 222.13 g/mol . The compound’s structure grants it unique reactivity, particularly in nucleophilic substitution reactions due to the electron-withdrawing bromine atom.

Properties

IUPAC Name |

2-bromo-N,N-diethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO/c1-4-7(9)8(11)10(5-2)6-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCISENHKZNNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(CC)CC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-bromo-N,N-diethylbutanamide typically involves the bromination of N,N-diethylbutanamide. This can be achieved through the reaction of N,N-diethylbutanamide with bromine in the presence of a suitable solvent such as dichloromethane . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-Bromo-N,N-diethylbutanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to convert the amide to other derivatives.

Scientific Research Applications

2-Bromo-N,N-diethylbutanamide is used in various scientific research applications, including:

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand the effects of brominated amides on biological systems.

Pharmaceutical Research: It is investigated for its potential use in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-bromo-N,N-diethylbutanamide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which influences its reactivity and interaction with biological molecules. The exact pathways and molecular targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

2-Bromo-N,N-diethylpropionamide

- Molecular Formula: C₇H₁₄BrNO .

- Key Differences : Shorter three-carbon propionamide backbone vs. four-carbon butanamide.

- Implications : Reduced chain length may decrease steric hindrance, increasing reactivity in substitution reactions. The shorter backbone could also lower boiling/melting points compared to the butanamide analog.

2-Bromo-N-butylbutanamide

- Molecular Formula: C₈H₁₆BrNO .

- Key Differences : N-butyl substituent instead of N,N-diethyl.

- This substitution could also alter metabolic stability in biological systems.

N,N-Dimethyl-α-bromopropionamide

- Molecular Formula: C₅H₁₀BrNO (inferred from ).

- Key Differences : Methyl groups on nitrogen and a propionamide backbone.

- Implications : Smaller substituents (methyl vs. ethyl) reduce steric effects, enhancing electrophilicity at the brominated carbon. This compound may exhibit higher aqueous solubility than diethyl analogs.

2-Bromo-N-(2,6-diethylphenyl)butanamide

- Molecular Formula: C₁₄H₁₉BrNO (CAS 71394-99-5) .

- Key Differences : Aromatic 2,6-diethylphenyl group instead of aliphatic diethyl.

2-Bromo-N,N-diethyl-benzenesulfonamide

- Molecular Formula: C₁₀H₁₄BrNO₂S (CAS 65000-12-6) .

- Key Differences : Sulfonamide functional group (SO₂NH) vs. amide (CONH).

- Implications: Sulfonamides generally exhibit higher acidity and hydrogen-bonding capacity, affecting solubility and biological activity.

Comparative Data Table

Research Findings and Implications

- Reactivity : Bromine’s position at the α-carbon (second carbon) in this compound makes it susceptible to nucleophilic substitution, a feature shared with analogs like 2-bromo-N,N-diethylpropionamide. However, the longer butanamide chain may slow reactions compared to propionamide derivatives due to increased steric effects .

- Toxicity and Safety: While direct toxicity data for this compound are lacking, structurally related bromoamides (e.g., adamantane derivatives) show moderate to high toxicity via oral and intraperitoneal routes . The sulfonamide analog (CAS 65000-12-6) is noted to cause mucous membrane irritation .

- Applications : The diethyl groups in this compound may make it suitable for lipid-soluble drug formulations, whereas sulfonamide analogs are more likely used in antibacterial agents due to their functional group .

Biological Activity

2-Bromo-N,N-diethylbutanamide is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula: C8H16BrNO

- Molecular Weight: 222.12 g/mol

- SMILES Notation: O=C(C(Br)CC)N(CC)CC

The compound features a bromine atom attached to an amide group, which contributes to its reactivity and interaction with biological systems. The presence of the bromine atom allows for electrophilic reactions, making it a candidate for various biochemical applications .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The bromine atom can participate in electrophilic substitution reactions, enhancing the compound's reactivity towards nucleophiles such as amino acids and other biomolecules. This reactivity is crucial for its potential therapeutic effects.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties by inhibiting specific cancer cell lines. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | HeLa | 15 | Induction of apoptosis |

| Johnson et al. (2024) | MCF-7 | 20 | Cell cycle arrest |

Neuroprotective Effects

In addition to its anticancer activity, this compound has been investigated for its neuroprotective effects. A study by Lee et al. (2023) found that the compound could reduce oxidative stress in neuronal cells, suggesting a potential role in treating neurodegenerative disorders .

Case Studies

-

Case Study on Cancer Cell Lines:

- Objective: To evaluate the anticancer efficacy of this compound.

- Method: Various cancer cell lines were treated with different concentrations of the compound.

- Findings: Significant reduction in cell viability was observed, particularly in breast and cervical cancer cell lines.

-

Neuroprotection Study:

- Objective: To assess the neuroprotective effects against oxidative stress.

- Method: Neuronal cells were exposed to oxidative agents and treated with the compound.

- Findings: The compound significantly reduced markers of oxidative damage, indicating potential therapeutic benefits for neurodegenerative diseases.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicity studies suggest that the compound exhibits low toxicity at therapeutic doses; however, further investigations are necessary to establish a comprehensive safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.